N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring linked to a 4-methoxypiperidine moiety via a phenyl group.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S/c1-27-17-9-11-24(12-10-17)16-7-5-15(6-8-16)23-28(25,26)18-4-2-3-14(13-18)19(20,21)22/h2-8,13,17,23H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHGBZJFTSOAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
It is known that the compound is part of a class of molecules that are considered for the design of new drugs and drug delivery devices.
Action Environment
It is known that these compounds are only marginally stable in water, which could have implications for their use in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, synthetic pathways, and inferred biological relevance.
Substituent Effects on Physicochemical Properties
Key Observations :
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